Molecular weight and physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate
Molecular weight and physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate
An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Methyl 2-(piperidine-3-carbonylamino)propanoate
Abstract
This technical guide provides a comprehensive analysis of the predicted molecular weight and key physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this novel molecule. Given the absence of extensive empirical data in publicly accessible literature, this guide emphasizes predictive methodologies and established experimental protocols for determining critical drug-like properties. The subsequent sections will elaborate on the molecular structure, predicted physicochemical parameters, and detailed workflows for their experimental validation.
Introduction: Unveiling a Novel Chemical Entity
Methyl 2-(piperidine-3-carbonylamino)propanoate is a unique small molecule incorporating a piperidine ring, an amide linkage, and a methyl ester. The piperidine moiety is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The amide bond provides structural rigidity and potential hydrogen bonding interactions, while the methyl ester group can influence solubility and metabolic stability. A thorough understanding of its fundamental physicochemical properties is paramount for assessing its potential as a drug candidate, guiding formulation development, and predicting its behavior in biological systems.
This guide will systematically explore the essential parameters of this compound, offering both predicted values and the established methodologies for their empirical determination. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific rigor.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. The systematic IUPAC name for the compound is methyl 2-[(piperidine-3-carbonyl)amino]propanoate.
Structural Breakdown and Molecular Formula
The chemical structure consists of a piperidine ring acylated at the 3-position to the nitrogen of an L-alanine methyl ester.
Key Structural Features:
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Piperidine Ring: A saturated heterocycle that can exist in various chair and boat conformations. The nitrogen atom is basic.
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Amide Linkage: A planar and rigid functional group capable of acting as both a hydrogen bond donor and acceptor.
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Methyl Ester: Susceptible to hydrolysis by esterases, influencing the compound's metabolic stability and prodrug potential.
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Chiral Center: The alpha-carbon of the original alanine moiety is a stereocenter, leading to the possibility of enantiomers with distinct biological activities.
Based on this structure, the molecular formula is determined to be C₁₀H₁₈N₂O₃ .
Molecular Weight
The molecular weight is a critical parameter for numerous calculations in analytical and medicinal chemistry.
| Parameter | Value | Source |
| Monoisotopic Mass | 214.1317 g/mol | Predicted |
| Average Mass | 214.26 g/mol | Predicted |
The precise monoisotopic mass is essential for high-resolution mass spectrometry, a cornerstone of modern analytical chemistry for compound identification and quantification.
Predicted Physicochemical Properties: A Computational Approach
In the early stages of drug discovery, computational tools are invaluable for predicting the physicochemical properties of novel compounds. These predictions guide the prioritization of synthetic targets and the design of initial experiments. The following properties for Methyl 2-(piperidine-3-carbonylamino)propanoate have been predicted using established algorithms.
| Physicochemical Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | 0.85 ± 0.5 | Indicates the lipophilicity of the molecule, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Estimates the surface area of polar atoms, correlating with cell permeability and oral bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: ~9.5 (Piperidine N), Acidic pKa: ~15 (Amide N-H) | Determines the ionization state at physiological pH, which influences solubility, receptor binding, and membrane transport. |
| Aqueous Solubility (LogS) | -2.5 | Predicts the solubility in water, a critical factor for drug formulation and absorption. |
| Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds, influencing interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 3 | The number of N and O atoms, affecting target binding and physicochemical properties. |
| Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule, which can impact receptor binding affinity. |
Experimental Determination of Physicochemical Properties
While predictive models offer valuable insights, empirical validation is non-negotiable for progressing a compound through the drug development pipeline. The following sections detail the standard experimental protocols for determining the key physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate.
Workflow for Physicochemical Characterization
The logical flow of experiments ensures that data from one assay informs the conditions for the next, creating a self-validating system.
Caption: Experimental workflow for physicochemical characterization.
Determination of Lipophilicity (LogP/LogD)
Principle: The shake-flask method remains the gold standard for determining the octanol-water partition coefficient (LogP). For ionizable compounds like Methyl 2-(piperidine-3-carbonylamino)propanoate, determining the distribution coefficient (LogD) at physiological pH (7.4) is more relevant.
Step-by-Step Protocol:
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Preparation of Solutions:
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Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
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Prepare buffered aqueous solutions at various pH values, including pH 7.4.
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Pre-saturate the n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.
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Partitioning:
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Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer.
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Shake the vials at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours).
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Phase Separation:
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Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
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Quantification:
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Carefully sample both the aqueous and n-octanol layers.
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Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation:
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LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
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Determination of Aqueous Solubility
Principle: Differentiating between kinetic and thermodynamic solubility is crucial. Kinetic solubility measures the point of precipitation from a stock solution, while thermodynamic solubility represents the true equilibrium concentration.
Step-by-Step Protocol (Thermodynamic Solubility):
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Sample Preparation:
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Add an excess of the solid compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration:
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Shake the suspension at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.
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Separation of Undissolved Solid:
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Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid.
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Quantification:
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Analyze the clear supernatant using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
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Determination of pKa
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant (acid or base) is added.
Step-by-Step Protocol:
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Solution Preparation:
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Dissolve a precise amount of the compound in a solution with a known ionic strength.
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Titration:
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Place a calibrated pH electrode in the solution.
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Titrate the solution with a standardized solution of HCl or NaOH.
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Record the pH after each incremental addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. Specialized software is used to calculate the pKa from the titration curve.
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Synthesis and Purification
A plausible synthetic route for Methyl 2-(piperidine-3-carbonylamino)propanoate involves the coupling of N-protected piperidine-3-carboxylic acid with methyl 2-aminopropanoate (L-alanine methyl ester), followed by deprotection.
Caption: A potential synthetic pathway for the target compound.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and predicted physicochemical properties of Methyl 2-(piperidine-3-carbonylamino)propanoate. While computational predictions offer a valuable starting point, the emphasis must be placed on rigorous experimental validation using the protocols outlined herein. A comprehensive understanding of these fundamental properties is a critical first step in the journey of developing a novel chemical entity into a viable therapeutic agent. The methodologies described provide a robust framework for generating the high-quality data required for informed decision-making in drug discovery and development.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
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Kerns, E. H., & Di, L. (2008). Drug-like properties: Concepts, structure, and methods. Academic Press. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
